Phenol, 4,4'-(1,2-diethylethylene)bis(3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) is a synthetic organic compound characterized by the presence of phenolic groups and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the starting materials, which include phenol derivatives and fluorinated compounds. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic aromatic substitution is a common reaction, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) can be compared with other similar compounds such as:
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonates and epoxy resins.
Phenol, 4,4’-(1-methylethylidene)bis[2-fluoro-]: Another fluorinated phenol derivative with similar chemical properties.
Properties
CAS No. |
85720-49-6 |
---|---|
Molecular Formula |
C18H20F2O2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-fluoro-4-[(3S,4R)-4-(2-fluoro-4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H20F2O2/c1-3-13(15-7-5-11(21)9-17(15)19)14(4-2)16-8-6-12(22)10-18(16)20/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+ |
InChI Key |
WMMQBWOPQZTKIL-OKILXGFUSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)O)F)[C@@H](CC)C2=C(C=C(C=C2)O)F |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)O)F)C(CC)C2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.